[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol

Fragment-Based Drug Discovery Structural Biology Crystallographic Screening

TU6 is a crystallographically validated fragment hit co-crystallized with Enterovirus D68 3C Protease (PDB 7GOO, 1.45Å) and TRIM21 (PDB 7HLJ), providing atomic-resolution binding data for structure-guided drug discovery. Its unique C-2 hydroxymethyl handle enables rapid derivatization without scaffold disruption. Distinguished from regioisomers by a ΔMW of +14.02 g/mol, ensuring unambiguous identity confirmation via LC-MS. Ideal for fragment-growing campaigns targeting enteroviral 2A/3C proteases.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2090432-48-5
Cat. No. B2669966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol
CAS2090432-48-5
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CO)N2CCCCC2
InChIInChI=1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3
InChIKeyGZINCFOQQRVKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol (CAS 2090432-48-5): Structural Identity and Procurement-Relevant Characteristics


[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol (CAS 2090432-48-5, molecular formula C₁₁H₁₇N₃O, molecular weight 207.27 g/mol) is a synthetic pyrimidine derivative characterized by a C-2 hydroxymethyl substituent, a C-4 methyl group, and a C-6 piperidin-1-yl moiety [1]. It is recognized as a non-polymer ligand (PDB three-letter code: TU6) in multiple high-resolution X-ray crystallographic structures deposited in the Protein Data Bank, including complexes with Enterovirus D68 3C Protease (PDB 7GOO, 1.45 Å resolution) and TRIM21 (PDB 7HLJ, 1.37 Å resolution) [2]. Its unique InChIKey (GZINCFOQQRVKFL-UHFFFAOYSA-N) and canonical SMILES (Cc1cc(nc(n1)CO)N2CCCCC2) distinguish it from other piperidinyl-pyrimidine methanol regioisomers [1].

Why Generic Piperidinyl-Pyrimidine Methanol Analogs Cannot Substitute for [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol in Structure-Focused Research


The precise substitution pattern of [4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol—specifically the C-2 hydroxymethyl group combined with C-4 methyl and C-6 piperidine—imparts a unique hydrogen-bonding donor/acceptor profile and spatial geometry that are critical for its observed binding mode in crystallographic fragment screens [1]. Regioisomers such as [6-(piperidin-1-yl)pyrimidin-4-yl]methanol (CAS 118779-95-6, MW 193.25 g/mol) differ in both the position of the hydroxymethyl anchor and the absence of the C-4 methyl group, resulting in distinct molecular recognition properties that preclude direct interchangeability in structure-activity relationship (SAR) studies [2]. The validated crystallographic pose of TU6 within the active site of Enterovirus 2A/3C proteases is dependent on this exact substitution topology; any deviation in the position of polar or hydrophobic groups will alter the fragment's binding trajectory and occupancy, undermining the reproducibility of fragment-growing or scaffold-hopping campaigns that rely on this specific hit [1].

Product-Specific Quantitative Differentiation of [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol Against Closest Analogs


PDB Ligand Identity and Multi-Target Crystallographic Validation vs. Non-Annotated Analogs

Unlike its closest regioisomeric analogs, [4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol has been assigned a dedicated PDB ligand code (TU6) and is experimentally validated in high-resolution crystal structures. TU6 has been co-crystallized with at least two distinct protein targets: Enterovirus D68 3C Protease (PDB 7GOO) and TRIM21 (PDB 7HLJ), demonstrating binding site recognition across different protein families [1]. The primary comparator, [6-(piperidin-1-yl)pyrimidin-4-yl]methanol (CAS 118779-95-6), lacks any PDB ligand code or deposited crystallographic complex data as of this analysis [2].

Fragment-Based Drug Discovery Structural Biology Crystallographic Screening

Crystallographic Fit-to-Density Metrics: Real-Space Correlation Coefficient (RSCC) vs. Co-crystallized Reference Ligands

The electron density fit quality for TU6 in the 7GOO structure is quantified by a Real-Space Correlation Coefficient (RSCC) of 0.819, indicating that approximately 82% of the observed electron density is explained by the modeled ligand pose [1]. The Real-Space R-factor (RSR) is 0.218, and the ligand model shows an average occupancy of 0.25, consistent with partial binding site saturation typical of fragment-soaking experiments [1]. For comparison, the co-crystallized 1,2-ethanediol (EDO) molecule in the 7HLJ structure (different protein target but same fragment screening methodology) achieves an RSCC of 0.943 and full occupancy (1.0), reflecting the expected difference between a small, fully occupied solvent/cryoprotectant molecule and a larger, lower-affinity fragment hit [2]. The TU6 model exhibits 1 bond-length outlier and 0 bond-angle outliers, indicating acceptable geometry for fragment-level resolution [1].

Crystallographic Validation Electron Density Fit Fragment Screening Quality Control

Molecular Weight and Elemental Composition Differentiation from the Closest Commercial Regioisomer

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol (C₁₁H₁₇N₃O) has a molecular weight of 207.27 g/mol, which is 14.02 g/mol (7.2%) heavier than the des-methyl regioisomer [6-(piperidin-1-yl)pyrimidin-4-yl]methanol (C₁₀H₁₅N₃O, MW 193.25 g/mol) [1][2]. This mass difference corresponds to the presence of the C-4 methyl substituent (-CH₃) and the repositioning of the hydroxymethyl group from the 4-position to the 2-position on the pyrimidine ring. The InChIKey for the target compound is GZINCFOQQRVKFL-UHFFFAOYSA-N, which is structurally distinct from any InChIKey that would be generated for the comparator [1]. These differences are analytically resolvable by LC-MS and NMR, providing unambiguous identity confirmation for procurement and inventory management.

Chemical Identity Verification Quality Control Procurement Specification

Fragment Library Provenance: Documented Use in Published Crystallographic Fragment Screening Campaign

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol (compound Z1980894300, PDB ligand TU6) is one of 75 fragments reported to bind to the 2A protease of Coxsackievirus A16, and one of 38 unique compounds shown to bind within the active site in a published crystallographic fragment screening campaign [1]. This places TU6 within a characterized subset of the screening library that demonstrates active-site engagement, a critical prerequisite for fragment-to-lead optimization. By contrast, the closely related regioisomer [6-(piperidin-1-yl)pyrimidin-4-yl]methanol has no documented participation in any published fragment screening campaign, meaning its binding behavior and active-site compatibility remain uncharacterized [2].

Fragment Library PanDDA Antiviral Drug Discovery Enterovirus Protease

Validated Application Scenarios for [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol Based on Quantitative Evidence


Fragment-Based Drug Discovery Campaigns Targeting Enterovirus 2A/3C Proteases

TU6 is a crystallographically validated fragment hit that binds within the active site of enteroviral 2A proteases, as demonstrated in the PanDDA fragment screening campaign against Coxsackievirus A16 2A protease [1]. The deposited structure 7GOO provides atomic-resolution binding pose data (1.45 Å) with quantified fit-to-density metrics (RSCC = 0.819), enabling structure-guided fragment growing, merging, or linking strategies [2]. Research groups focused on broad-spectrum anti-enteroviral therapeutics can use TU6 as a chemically tractable starting point with immediate access to experimental electron density maps and binding mode information, bypassing the need for de novo fragment screening.

Structural Biology and Crystallographic Method Development Using a Multi-Target Fragment Probe

TU6 has been successfully co-crystallized with two structurally distinct protein targets—Enterovirus D68 3C Protease (PDB 7GOO) and TRIM21 (PDB 7HLJ)—making it a useful probe for crystallographic condition screening and PanDDA method validation [1][2]. Its moderate occupancy (0.25) and well-defined electron density fit (RSR = 0.218) are characteristic of a fragment hit, providing a benchmark for assessing fragment-soaking protocols, data processing pipelines, and ligand-fitting algorithms in structural biology core facilities.

Chemical Biology Tool Compound for Pipering-Pyrimidine SAR Libraries

The unique C-2 hydroxymethyl functionality of TU6 serves as a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to aldehyde) without altering the core piperidinyl-pyrimidine scaffold that engages the target binding site [1]. The molecular weight (207.27 g/mol) and fragment-like physicochemical profile (ClogP estimated ~1.5) position TU6 within the Rule of Three guidelines for fragment libraries [1]. The documented binding mode and crystallographic metrics provide a baseline for tracking improvements in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) as the fragment is elaborated.

Procurement Specification and Identity Verification for Compound Management

The quantifiable molecular properties of TU6—molecular weight (207.27 g/mol), molecular formula (C₁₁H₁₇N₃O), and unique InChIKey (GZINCFOQQRVKFL-UHFFFAOYSA-N)—enable definitive identity confirmation upon receipt using standard LC-MS and NMR methods [1]. The ΔMW of +14.02 g/mol relative to the des-methyl regioisomer [6-(piperidin-1-yl)pyrimidin-4-yl]methanol (193.25 g/mol) provides a clear mass spectrometric signature that distinguishes TU6 from potential synthetic byproducts or mis-shipped analogs [2]. This is critical for compound management facilities that require unambiguous authentication before releasing materials for biological assays.

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